Cyclopenta(fg)naphthacene
Description
Cyclopenta[fg]naphthacene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused naphthacene (four linearly fused benzene rings) system with a cyclopentane moiety attached at the fg positions. This structural arrangement imparts unique electronic and steric properties, making it relevant in organic electronics and materials science. Synthetically, it falls under the classification of compounds prepared via processes covered by C12P 29/00, which includes methods for synthesizing naphthacene ring systems . Its synthesis often involves cyclization or photochemical reactions, as seen in analogous cyclophane systems .
Properties
CAS No. |
19770-52-6 |
|---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H |
InChI Key |
QTCRJMWMGZQPMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
Canonical SMILES |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
Other CAS No. |
19770-52-6 |
Synonyms |
BENZ(D)ACEANTHRYLENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cyclopenta[fg]naphthacene with related PAHs based on molecular parameters, stereochemical ratios (length-to-breadth, L/B), and key research findings. Data are sourced from structural analyses and experimental studies.
Note: CAS numbers marked with an asterisk () are truncated in source data; full identifiers require further verification .
Key Comparative Insights:
Structural and Stereochemical Differences: Cyclopenta[fg]naphthacene exhibits the highest L/B ratio (2.0) among its analogs, indicating an elongated, planar structure conducive to π-π stacking in semiconductor applications. In contrast, Benzo[a]cyclopenta[hi]naphthacene (L/B = 1.786) and Indeno[7,1-ab]naphthacene (L/B = 1.800) have more compact geometries, reducing their electronic delocalization . The cyclopentane ring in Cyclopenta[fg]naphthacene introduces steric strain, similar to strained [4.n]cyclophanes, which affects reactivity and stability .
Synthetic Challenges: Cyclopenta[fg]naphthacene’s synthesis shares methodologies with photochemical dehydro-Diels-Alder reactions used for strained naphthalenophanes . However, its higher L/B ratio demands precise control over cyclization conditions to avoid side products like Indeno derivatives .
Functional Properties :
- Unlike Chrysene and Cyclopenta[c,d]pyrene, which are studied for environmental toxicity, Cyclopenta[fg]naphthacene is prioritized for optoelectronic applications due to its extended conjugation .
- Its molecular weight (302.38 g/mol) aligns with Benzo[a]cyclopenta[hi]naphthacene, but differences in ring fusion patterns lead to distinct solubility and thermal stability profiles .
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